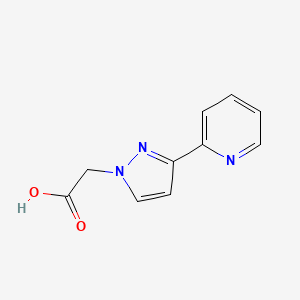
3-(2-Pyridyl)-1H-pyrazole-1-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridyl)-1H-pyrazole-1-acetic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of 3-(2-Pyridyl)-1H-pyrazole-1-acetic acid involves several methods, with a notable one being a one-step reaction that combines 3,5-pyrazoledicarboxylic acid with pyridine derivatives in the presence of a copper salt catalyst. This method has been shown to yield high purity and efficiency, making it a preferred approach in organic synthesis .
Table 1: Overview of Synthesis Methods
| Method | Key Features | Yield |
|---|---|---|
| One-step reaction with copper catalyst | Simple, low cost, high yield | Up to 53% |
| Multi-step synthesis (traditional) | Complicated, higher cost | ~23% |
Biological Activities
Research indicates that compounds derived from this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents, effective against various bacterial strains .
- Antitumor Activity : Studies suggest that certain pyrazole derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cells .
- Neuroprotective Effects : There is emerging evidence that these compounds may have neuroprotective properties, potentially useful in treating neurodegenerative disorders .
Therapeutic Applications
The therapeutic applications of this compound are promising:
- Cognitive Enhancement : Inhibitors targeting phosphodiesterase enzymes, which include pyrazole derivatives, are being explored for their potential to improve cognitive functions in conditions like Alzheimer's disease and schizophrenia .
- Anti-inflammatory Agents : Some studies have indicated that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, derivatives were administered to assess their impact on cognitive function. The results indicated improved memory performance correlated with increased levels of cyclic GMP in the brain, highlighting their potential as therapeutic agents in neuropsychiatric disorders.
Propriétés
IUPAC Name |
2-(3-pyridin-2-ylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-13-6-4-9(12-13)8-3-1-2-5-11-8/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTLNYYNVOHIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













